O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
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Overview
Description
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) is a complex organic compound with the molecular formula C14H22O6S2 and a molecular weight of 350.45 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields.
Preparation Methods
The synthesis of O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves multiple steps The starting material, alpha-D-glucofuranose, undergoes protection of the hydroxyl groups at positions 1, 2, 5, and 6 with isopropylidene groupsThe reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the selective protection and functionalization of the hydroxyl groups .
Chemical Reactions Analysis
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves its interaction with specific molecular targets. The carbonodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) is unique due to its specific functional groups and protective groups. Similar compounds include:
Alpha-D-Glucofuranose, 1,25,6-bis-O-(1-methylethylidene)-: Lacks the S-methyl carbonodithioate group, making it less reactive in certain chemical reactions.
Alpha-D-Glucofuranose, 1,25,6-bis-O-(1-methylethylidene)-, 3-(S-ethyl carbonodithioate): Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research and industrial applications.
Properties
IUPAC Name |
O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYFQWZWTAVGKO-MXWGWFQNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2[C@H]([C@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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